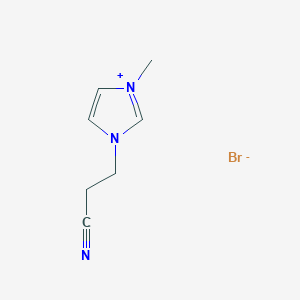
3-(2-Cyanoethyl)-1-methyl-1H-imidazol-3-ium bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Cyanoethyl)-1-methyl-1H-imidazol-3-ium bromide is an ionic liquid that has garnered attention in various scientific fields due to its unique properties. This compound is characterized by the presence of an imidazolium cation and a bromide anion, with a cyanoethyl group attached to the imidazolium ring. Ionic liquids like this one are known for their low volatility, high thermal stability, and ability to dissolve a wide range of substances, making them valuable in numerous applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Cyanoethyl)-1-methyl-1H-imidazol-3-ium bromide typically involves the alkylation of 1-methylimidazole with 3-bromopropionitrile. The reaction is carried out under reflux conditions in an appropriate solvent, such as acetonitrile or ethanol. The resulting product is then purified through recrystallization or column chromatography to obtain the desired ionic liquid in high purity.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure high yield and cost-effectiveness. Continuous flow reactors and automated systems are often employed to scale up the production process, ensuring consistent quality and minimizing the risk of contamination.
Chemical Reactions Analysis
Types of Reactions
3-(2-Cyanoethyl)-1-methyl-1H-imidazol-3-ium bromide can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromide ion can be replaced by other nucleophiles, leading to the formation of different ionic liquids.
Oxidation and Reduction: The cyanoethyl group can participate in redox reactions, altering the electronic properties of the compound.
Coordination Chemistry: The imidazolium cation can coordinate with metal ions, forming complexes with potential catalytic applications.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used under mild conditions to replace the bromide ion.
Oxidation and Reduction: Common oxidizing agents include hydrogen peroxide and potassium permanganate, while reducing agents like sodium borohydride can be employed.
Coordination Chemistry: Metal salts such as palladium chloride or copper sulfate are used to form coordination complexes.
Major Products Formed
Nucleophilic Substitution: The major products are new ionic liquids with different anions.
Oxidation and Reduction: The products include oxidized or reduced forms of the cyanoethyl group.
Coordination Chemistry: The products are metal-imidazolium complexes with potential catalytic or electronic applications.
Scientific Research Applications
3-(2-Cyanoethyl)-1-methyl-1H-imidazol-3-ium bromide has a wide range of applications in scientific research:
Chemistry: It is used as a solvent and catalyst in various organic reactions, including carbon-carbon coupling reactions and polymerization processes.
Biology: The compound’s ability to dissolve biomolecules makes it useful in biocatalysis and enzyme stabilization.
Medicine: Research is ongoing into its potential use in drug delivery systems due to its biocompatibility and ability to solubilize pharmaceutical compounds.
Industry: It is employed in the capture and sequestration of carbon dioxide, as well as in the extraction and purification of metals from ores.
Mechanism of Action
The mechanism by which 3-(2-Cyanoethyl)-1-methyl-1H-imidazol-3-ium bromide exerts its effects is largely dependent on its ionic nature and the presence of the cyanoethyl group. The imidazolium cation can interact with various molecular targets through electrostatic interactions, hydrogen bonding, and π-π stacking. The cyanoethyl group can participate in nucleophilic and electrophilic reactions, further enhancing the compound’s reactivity. These interactions enable the compound to act as a versatile solvent, catalyst, and stabilizing agent in various chemical and biological processes.
Comparison with Similar Compounds
Similar Compounds
1-Butyl-3-methylimidazolium bromide: Similar ionic liquid with a butyl group instead of a cyanoethyl group.
1-Ethyl-3-methylimidazolium bromide: Another similar compound with an ethyl group.
1-Methyl-3-octylimidazolium bromide: Features a longer alkyl chain, providing different solubility and thermal properties.
Uniqueness
3-(2-Cyanoethyl)-1-methyl-1H-imidazol-3-ium bromide is unique due to the presence of the cyanoethyl group, which imparts distinct electronic properties and reactivity. This makes it particularly useful in applications requiring specific interactions with metal ions or organic molecules, setting it apart from other imidazolium-based ionic liquids.
Properties
Molecular Formula |
C7H10BrN3 |
|---|---|
Molecular Weight |
216.08 g/mol |
IUPAC Name |
3-(3-methylimidazol-3-ium-1-yl)propanenitrile;bromide |
InChI |
InChI=1S/C7H10N3.BrH/c1-9-5-6-10(7-9)4-2-3-8;/h5-7H,2,4H2,1H3;1H/q+1;/p-1 |
InChI Key |
MXUJDKPFPZJFFJ-UHFFFAOYSA-M |
Canonical SMILES |
C[N+]1=CN(C=C1)CCC#N.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















